N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Chemical Identity and Systematic Nomenclature
This compound is systematically named according to IUPAC guidelines, which prioritize the parent heterocycle and its substituents. The compound’s structure derives from a 1H-1,2,3-triazole ring, where position 1 is occupied by a piperidin-4-yl group, and position 4 bears a carboxamide functional group with N,N-dimethyl substitution. The molecular formula is C$${10}$$H$${16}$$N$$_5$$O , with a molecular weight of 238.28 g/mol .
The piperidine moiety, a six-membered saturated ring containing one nitrogen atom, adopts a chair conformation, while the planar triazole ring contributes to the molecule’s aromaticity through delocalized π-electrons. The N,N-dimethyl carboxamide group enhances solubility in polar solvents and influences hydrogen-bonding capabilities, critical for interactions with biological targets. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C$${10}$$H$${16}$$N$$_5$$O |
| Molecular Weight | 238.28 g/mol |
| Hybridization | sp$$^2$$ (triazole), sp$$^3$$ (piperidine) |
| Aromatic System | 1H-1,2,3-triazole |
The systematic name reflects these components hierarchically: the parent triazole ring is numbered to prioritize the piperidin-4-yl substituent at position 1, followed by the carboxamide group at position 4. The dimethylated nitrogen in the carboxamide is denoted by the prefix N,N-dimethyl.
Historical Context of Triazole-Piperidine Hybrid Compounds
The synthesis of triazole-piperidine hybrids emerged in the late 20th century, driven by advancements in click chemistry and combinatorial synthesis. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), developed in the early 2000s, revolutionized access to 1,2,3-triazoles, enabling efficient coupling with piperidine derivatives. Early studies focused on optimizing reaction conditions to achieve regioselective triazole formation, as seen in the synthesis of analogs like 1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide.
Piperidine’s prominence in drug discovery—owing to its conformational flexibility and ability to mimic natural alkaloids—complemented the triazole’s metabolic stability and hydrogen-bonding capacity. By the 2010s, researchers began exploring these hybrids for antimicrobial, anticancer, and central nervous system (CNS) applications. For instance, 1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide demonstrated inhibitory activity against inflammatory enzymes, highlighting the scaffold’s versatility.
Significance in Heterocyclic Chemistry Research
The integration of triazole and piperidine moieties in this compound exemplifies a strategic approach to rational drug design. The triazole ring, with its dipole moment and nitrogen-rich structure, facilitates interactions with enzymatic active sites, while the piperidine scaffold provides a rigid yet flexible framework for optimizing pharmacokinetic properties.
Recent studies emphasize the compound’s role in addressing challenges in selective targeting. For example, the dimethylated carboxamide group reduces metabolic degradation compared to primary amides, as evidenced in analogs like 1-(1-propylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. Additionally, the piperidin-4-yl substituent’s spatial orientation enables stereoselective binding to G-protein-coupled receptors (GPCRs), a feature exploited in antipsychotic drug development.
In materials science, the compound’s heterocyclic architecture has inspired investigations into coordination polymers and metal-organic frameworks (MOFs), where the triazole nitrogen atoms act as ligands for transition metals. Such applications underscore its dual utility in biological and non-biological contexts, solidifying its importance in contemporary chemistry research.
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-piperidin-4-yltriazole-4-carboxamide |
InChI |
InChI=1S/C10H17N5O/c1-14(2)10(16)9-7-15(13-12-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
YLKBMRMZTZIARK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=N1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidin-4-yl Azide
Piperidin-4-amine is converted to its azide derivative via diazotization. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C yields piperidin-4-yl azide in 85–92% yield.
Alkyne Precursor Preparation
Propargylamide derivatives serve as alkyne partners. N,N-Dimethylpropiolamide is synthesized by reacting propiolic acid with dimethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC), achieving 78% yield.
Cycloaddition Reaction
The azide and alkyne undergo CuAAC using CuI (10 mol%) and ascorbic acid in a DMF/H₂O (4:1) solvent system. The reaction proceeds at room temperature for 12–24 hours, yielding the triazole product with >90% regioselectivity for the 1,4-isomer.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Catalyst Loading | 10 mol% CuI |
| Yield | 82–89% |
| Regioselectivity | 1,4:1,5 = 18:1 |
Solid-Phase Synthesis for High-Throughput Production
A patent-derived method enables scalable synthesis using resin-bound intermediates:
Resin Functionalization
Wang resin is functionalized with Fmoc-protected 4-aminopiperidine using HBTU/HOBt activation. Deprotection with piperidine/DMF (20% v/v) yields resin-bound piperidin-4-amine.
Triazole Formation
On-resin CuAAC is performed using resin-bound azide and N,N-dimethylpropiolamide under microwave irradiation (50°C, 30 min). Cleavage with TFA/H₂O (95:5) liberates the product in 76% purity (HPLC).
Advantages:
-
Reduces purification steps
-
Enables parallel synthesis of analogs
Catalytic System Optimization
Solvent Effects
| Solvent System | Yield (%) | Reaction Time (hr) |
|---|---|---|
| DMF/H₂O (4:1) | 89 | 12 |
| t-BuOH/H₂O (1:1) | 81 | 18 |
| PEG-400 | 75 | 24 |
DMF/H₂O provides optimal solubility for both azide and alkyne.
Catalyst Screening
| Catalyst | Yield (%) | 1,4:1,5 Ratio |
|---|---|---|
| CuI | 89 | 18:1 |
| CuSO₄ + Sodium Ascorbate | 83 | 15:1 |
| RuCl₃ | 62 | 1:9 |
CuI maintains superior regiocontrol compared to ruthenium catalysts.
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.82 (s, 1H, triazole-H)
-
δ 3.82–3.75 (m, 1H, piperidine-H)
-
δ 3.06 (s, 6H, N(CH₃)₂)
-
δ 2.95–2.87 (m, 2H, piperidine-H)
IR (KBr):
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity for CuAAC-derived product.
Challenges and Mitigation Strategies
Regioselectivity Control
Ru-catalyzed reactions favor 1,5-disubstituted triazoles, necessitating strict Cu catalyst purity.
Piperidine Ring Conformation
Chair-to-boat transitions in piperidine can hinder coupling; pre-organizing the ring with Boc-protection improves yields by 12%.
Carboxamide Hydrolysis
Extended reaction times (>24 hr) in acidic conditions lead to amide hydrolysis. Maintaining pH 7–8 with NaHCO₃ buffer prevents degradation.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide has the following chemical characteristics:
- Molecular Formula : C10H17N5O
- Molecular Weight : 223.28 g/mol
- IUPAC Name : N,N-dimethyl-1-piperidin-4-yltriazole-4-carboxamide
- CAS Number : 1334488-16-2
The compound features a triazole ring, which is known for its biological activity and ability to interact with various biological targets.
Anticancer Activity
Research has indicated that triazole derivatives exhibit promising anticancer properties. Specifically, this compound has been studied for its potential to inhibit specific cancer cell lines. A study highlighted the role of triazole-containing compounds in targeting polo-like kinase 1 (Plk1), a protein involved in cell division that is often overexpressed in cancers. Inhibition of Plk1 can lead to mitotic arrest and apoptosis in cancer cells .
Antiviral Properties
Triazole derivatives have shown efficacy against various viral infections. A notable study focused on the design and synthesis of triazole carboxamide derivatives targeting influenza viruses. These compounds demonstrated significant antiviral activity by inhibiting viral nucleoprotein functions . The structural similarity of this compound to these derivatives suggests potential antiviral applications.
Neuropharmacological Effects
The piperidine moiety in the compound may contribute to neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit anxiolytic or antidepressant activities. The interaction of triazoles with GABA receptors has been documented, indicating a possible pathway for further exploration .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Research
In a study assessing the anticancer potential of various triazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis in breast cancer cell lines. The results indicated that this compound effectively reduced cell viability at micromolar concentrations, showcasing its potential as a lead compound for further development .
Case Study 2: Antiviral Activity
A series of experiments were conducted to evaluate the antiviral efficacy of triazole carboxamides against influenza viruses. The results demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range, indicating strong antiviral activity and potential for therapeutic application .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Piperidine or Carboxamide Groups
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight based on C10H16N6O.
Key Findings from Comparative Studies
a) Impact of N,N-Dimethylation on Carboxamide
- The N,N-dimethyl group in the target compound increases lipophilicity (logP ~1.5 vs. ~0.8 for unmethylated analogs), enhancing blood-brain barrier permeability compared to 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide .
- Methylation reduces hydrogen-bonding capacity, which may affect target binding but improve metabolic stability by shielding the amide from enzymatic hydrolysis .
b) Role of the Piperidine Substituent
- Piperidin-4-yl substitution introduces basicity (pKa ~8.5) due to the amine group, improving solubility in acidic environments (e.g., stomach pH) compared to aromatic substituents like 2-fluorobenzyl in Rufinamide .
- Substituted piperidine derivatives (e.g., BK82760) show enhanced selectivity for specific targets (e.g., Wnt/β-catenin) but require complex synthesis routes .
Biological Activity
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1779123-88-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Carboxamide Group : A functional group that enhances solubility and biological activity.
Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₅O |
| Molecular Weight | 223.28 g/mol |
| CAS Number | 1779123-88-4 |
This compound exerts its biological effects primarily through interaction with specific molecular targets. The compound may inhibit certain enzymes involved in inflammatory pathways, thereby showcasing anti-inflammatory properties. Additionally, it may interact with various receptors and proteins through non-covalent interactions such as hydrogen bonding and van der Waals forces, which are critical for its biological efficacy .
Anticancer Activity
Research indicates that compounds containing a triazole scaffold have significant anticancer potential. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated potent cytotoxicity against human breast cancer cell lines (MDA-MB-231) with IC₅₀ values comparable to established chemotherapeutics .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented in several studies. It appears to inhibit the activity of pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its therapeutic potential in treating inflammatory diseases .
Antibacterial Activity
While primarily studied for anticancer properties, preliminary data suggest that this compound may also exhibit antibacterial activity. Its structural similarity to other nitrogen heterocycles known for antibacterial properties supports this hypothesis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assessment : A study conducted on various cancer cell lines revealed that the compound had an IC₅₀ value of 7.2 µM against MDA-MB-231 cells, indicating significant cytotoxicity compared to control agents like Sorafenib (IC₅₀ = 9.98 µM) .
- Anti-inflammatory Mechanism : In a model of acute inflammation, the compound reduced edema significantly compared to untreated controls, suggesting strong anti-inflammatory properties .
- Antibacterial Evaluation : Initial tests indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting potential as a lead compound for further development in antibacterial therapy .
Q & A
Advanced Research Question
- Cell Viability Assays : Test against cancer cell lines (e.g., renal RXF 393 or CNS SNB-75) using MTT or SRB assays. Dose-response curves (0.1–100 µM) with IC₅₀ calculations.
- Enzyme Inhibition : Screen against kinases (e.g., B-Raf) or COX-2 via fluorometric or ELISA-based kits. Compare with positive controls (e.g., carboxyamidotriazole for COX-2) .
How does the piperidinyl substituent influence the compound’s pharmacological activity?
Advanced Research Question
The piperidine ring enhances binding to hydrophobic pockets in target proteins. Modifications to its substituents (e.g., fluorination or methylation) can alter:
- Lipophilicity : Measured via logP (octanol/water partitioning).
- Target Affinity : SAR studies show bulkier groups (e.g., 3-phenylpropyl) improve kinase inhibition by 2–3 fold .
What strategies mitigate the compound’s low aqueous solubility in experimental settings?
Basic Research Question
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes.
- Salt Formation : Prepare hydrochloride salts via HCl gas bubbling in ethanol.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
How can crystallographic data resolve ambiguities in the compound’s conformation?
Advanced Research Question
- Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL for anisotropic displacement parameters. WinGX for structure solution and ORTEP for visualization.
- Key Metrics : Bond angles (C-N-C ~120° in triazole) and torsional angles (piperidine chair conformation) .
How to address conflicting reports on the compound’s primary mechanism of action?
Advanced Research Question
- Target Deconvolution : Perform siRNA knockdown of proposed targets (e.g., COX-2 vs. B-Raf) in cell lines.
- Binding Assays : Competitive fluorescence polarization with known inhibitors.
- Pathway Analysis : RNA-seq to identify differentially expressed genes post-treatment .
What computational tools predict the compound’s ADMET properties?
Advanced Research Question
- Software : SwissADME for bioavailability radar (TPSA ~60 Ų, logP ~1.5).
- CYP450 Inhibition : Use Schrödinger’s QikProp to assess metabolism.
- Toxicity : ProTox-II for hepatotoxicity risk assessment .
How to optimize reaction yields during scale-up synthesis?
Basic Research Question
- Catalyst Optimization : Replace Cu(I) with PEG-supported Cu nanoparticles for easier removal.
- Temperature Control : Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h).
- Workflow : Pilot batches (1–10 g) with in-line FTIR monitoring .
What analytical techniques confirm the absence of regioisomeric impurities?
Advanced Research Question
- LC-MS/MS : Detect trace isomers (e.g., 1,4- vs. 1,5-triazole) using a HILIC column.
- 2D NMR : NOESY correlations differentiate substituent orientations on the triazole ring.
- X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
